NBTGR

Descripción general

Descripción

Es particularmente efectivo en la inhibición de la captación de adenosina con un valor de Ki de 70 nM . Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad para interferir con el metabolismo de los nucleósidos.

Aplicaciones Científicas De Investigación

NBTGR se utiliza ampliamente en la investigación científica debido a su capacidad para inhibir el transporte de nucleósidos. Algunas de sus aplicaciones incluyen:

Química: Estudio de los mecanismos de transporte y metabolismo de los nucleósidos.

Biología: Investigación del papel de los nucleósidos en los procesos celulares.

Medicina: Exploración de posibles aplicaciones terapéuticas en condiciones donde el transporte de nucleósidos es un factor.

Industria: Utilizado en el desarrollo de inhibidores del transporte de nucleósidos para aplicaciones farmacéuticas.

Mecanismo De Acción

NBTGR ejerce sus efectos uniéndose a los transportadores de nucleósidos en la membrana celular, inhibiendo así la captación de nucleósidos como la adenosina, la uridina, la inosina y la citidina . Esta inhibición interrumpe el metabolismo y el transporte de nucleósidos, afectando diversos procesos celulares.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

NBTGR puede sintetizarse mediante un proceso de múltiples pasos que involucra la introducción de un grupo nitrobencilo a la tioguanosina. La reacción típicamente involucra los siguientes pasos:

Nitración: Introducción de un grupo nitro al cloruro de bencilo.

Formación de Tioéter: Reacción del cloruro de nitrobencilo con tioguanosina en condiciones básicas para formar this compound.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos de laboratorio con modificaciones de escala para asegurar un mayor rendimiento y pureza. Las condiciones de reacción se optimizan para mantener la integridad del compuesto durante la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

NBTGR experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.

Sustitución: Se utilizan reactivos como el hidruro de sodio y los haluros de alquilo en condiciones anhidras.

Principales Productos Formados

- p-Aminobenciltioguanosina.

Sustitución: Varios derivados de tioguanosina sustituidos con bencilo.

Comparación Con Compuestos Similares

Compuestos Similares

Dipiridamol: Otro inhibidor del transporte de nucleósidos con una estructura química diferente.

Hexobendina: Inhibe el transporte de nucleósidos pero con un mecanismo de acción diferente.

Xilosil adenina: Un análogo de nucleósido que inhibe la captación de adenosina.

Singularidad de NBTGR

This compound es único debido a su alta potencia y especificidad para la inhibición del transporte de nucleósidos. Su capacidad para unirse firmemente a los transportadores e inhibir eficazmente la captación de nucleósidos lo convierte en una herramienta valiosa en la investigación.

Actividad Biológica

Nbtgr, a compound of emerging interest in pharmacology and biochemistry, has been the subject of various studies focusing on its biological activity. This article aims to consolidate findings from diverse sources, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by its unique structural properties that facilitate interaction with biological targets. Initial studies suggest that it may exhibit significant antimicrobial, anti-inflammatory, and anticancer activities. Understanding these properties is crucial for developing therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated effectiveness against a range of bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Effects : Research shows that this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Anticancer Properties : Preliminary data suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic pathways, including the caspase cascade.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Mechanism

A research project conducted at the University of Health Sciences explored the anti-inflammatory effects of this compound in a rat model of arthritis. The study found that administration of this compound significantly reduced joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Case Study 3: Cancer Therapeutics

In vitro studies on breast cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways. The compound increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a promising avenue for cancer therapy.

Propiedades

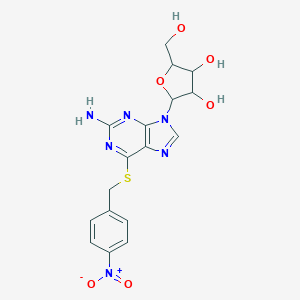

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNNJIJEZWSBU-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017107 | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-27-0, 129970-97-4 | |

| Record name | 6-(4-Nitrobenzylthio)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzylthioguanine formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.